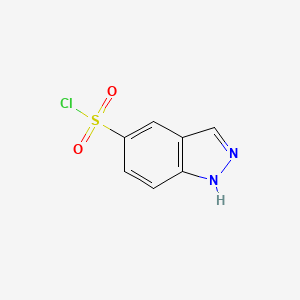

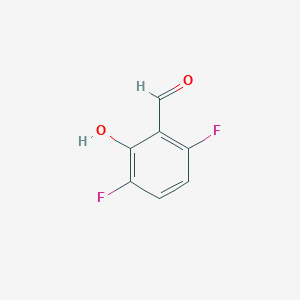

![molecular formula C7H5N3O2 B1322557 3H-imidazo[4,5-b]pyridine-2-carboxylic acid CAS No. 97640-15-8](/img/structure/B1322557.png)

3H-imidazo[4,5-b]pyridine-2-carboxylic acid

説明

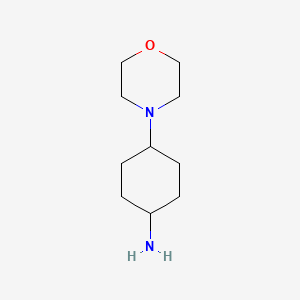

3H-imidazo[4,5-b]pyridine-2-carboxylic acid is a derivative of imidazo[4,5-b]pyridine, a heterocyclic compound that contains both imidazole and pyridine rings fused together. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the carboxylic acid group at the 2-position may allow for further functionalization or contribute to the compound's bioactivity.

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives can be achieved through various methods. One approach involves the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine, which can lead to the formation of 3H-imidazo[4,5-b]pyridine derivatives under certain conditions . Another method for synthesizing imidazo[1,5-a]pyridine-1-carboxylic acids, which are structurally related to the compound of interest, utilizes the reaction of 2-(aminomethyl)pyridine with acyl chlorides followed by treatment with trifluoroacetic anhydride and subsequent haloform cleavage . Although not directly related to the 3H-imidazo[4,5-b]pyridine-2-carboxylic acid, these methods provide insight into the synthetic strategies that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridine derivatives is characterized by the fusion of imidazole and pyridine rings. The specific substitution pattern on the rings can significantly influence the electronic and steric properties of the molecule. For instance, the introduction of a carboxylic acid group at the 2-position is likely to affect the molecule's acidity and potential for hydrogen bonding .

Chemical Reactions Analysis

Imidazo[4,5-b]pyridine derivatives can participate in various chemical reactions. For example, the reaction of imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates can lead to the formation of fully substituted furans . Although this reaction involves a different regioisomer of imidazo[4,5-b]pyridine, it demonstrates the reactivity of the imidazo[1,5-a]pyridine moiety in cycloaddition reactions. The functionalization reactions of related compounds, such as 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, with 2,3-diaminopyridine, have also been studied, providing insights into the types of transformations that the 3H-imidazo[4,5-b]pyridine-2-carboxylic acid might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridine derivatives are influenced by their molecular structure. The presence of heteroatoms such as nitrogen in the imidazole and pyridine rings contributes to the basicity and potential coordination chemistry of these compounds. The carboxylic acid group is expected to confer acidic properties and enhance solubility in polar solvents. Additionally, the synthesis of imidazo[4,5-b]pyridines and -pyrazines via palladium-catalyzed amidation indicates that these compounds can be amenable to metal-catalyzed cross-coupling reactions, which could be useful for further derivatization .

科学的研究の応用

-

Medicinal Chemistry

- Imidazo[4,5-b]pyridine and its derivatives have shown potential in various therapeutic areas . They are known to play a crucial role in numerous disease conditions . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group . Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

- The methods of application or experimental procedures involve various synthetic approaches. For instance, condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions are popular .

- The outcomes of these applications are broad and depend on the specific derivative and its target. For example, they have shown significant effects in the central nervous system, digestive system, cancer, inflammation, etc .

-

Antimicrobial Research

- Imidazo[4,5-b]pyridine derivatives have shown potential as antimicrobial agents . For instance, 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine was synthesized and its antimicrobial features were explored .

- The method involved the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This compound was then reacted with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) to isolate the expected regioisomers compounds .

- The outcomes of these studies are still being explored, but the synthesized compounds have shown promising antimicrobial features .

将来の方向性

Imidazopyridines have been found to have medicinal potential, with their bioactivity as GABA A receptor positive allosteric modulators being discovered . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . This suggests potential future directions in the development of new therapeutic agents.

特性

IUPAC Name |

1H-imidazo[4,5-b]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)6-9-4-2-1-3-8-5(4)10-6/h1-3H,(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQRPLMAKJWHIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626908 | |

| Record name | 1H-Imidazo[4,5-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-imidazo[4,5-b]pyridine-2-carboxylic acid | |

CAS RN |

97640-15-8 | |

| Record name | 1H-Imidazo[4,5-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Dimethylamino)methyl]phenylboronic acid](/img/structure/B1322475.png)

![2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B1322479.png)

![9,9'-Spirobi[fluoren]-2-ylboronic acid](/img/structure/B1322487.png)

![4-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1322491.png)